molecular formula C15H15ClN2OS2 B12162915 [2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl](thiomorpholin-4-yl)methanone

[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl](thiomorpholin-4-yl)methanone

Cat. No.: B12162915
M. Wt: 338.9 g/mol
InChI Key: SOLPYEQZKFVNAD-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethanone is a complex organic compound featuring a thiazole ring, a chlorophenyl group, and a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 2-chlorobenzaldehyde, 4-methylthiazole, and thiomorpholine.

    Step 1 Formation of Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, involving the condensation of 2-chlorobenzaldehyde with thioamide and α-haloketone under acidic conditions.

    Step 2 Introduction of Thiomorpholine: Thiomorpholine is introduced through a nucleophilic substitution reaction, where the thiazole intermediate reacts with thiomorpholine in the presence of a base like sodium hydride.

    Step 3 Final Assembly: The final compound is assembled by coupling the chlorophenyl group with the thiazole-thiomorpholine intermediate using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts that are more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of metal catalysts.

    Material Science: Used in the synthesis of polymers and advanced materials due to its unique structural properties.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways, making it a candidate for drug development.

    Biochemical Probes: Used as a probe to study biochemical pathways and interactions within cells.

Medicine

    Drug Development: Investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific molecular targets.

    Diagnostics: Used in the development of diagnostic tools for detecting specific biomarkers.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Pharmaceuticals: Intermediate in the synthesis of more complex pharmaceutical compounds.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and thiomorpholine moiety are crucial for binding to these targets, often inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethanone: Similar structure but with a morpholine ring instead of thiomorpholine.

    2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethanone: Contains a piperidine ring, offering different pharmacological properties.

Uniqueness

    Thiomorpholine Moiety: The presence of the thiomorpholine ring imparts unique chemical reactivity and biological activity, distinguishing it from compounds with morpholine or piperidine rings.

    Chlorophenyl Group: The chlorophenyl group enhances the compound’s ability to participate in various chemical reactions, making it versatile for synthetic applications.

This detailed overview provides a comprehensive understanding of 2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethanone, highlighting its synthesis, reactivity, applications, and unique features

Properties

Molecular Formula

C15H15ClN2OS2

Molecular Weight

338.9 g/mol

IUPAC Name

[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C15H15ClN2OS2/c1-10-13(15(19)18-6-8-20-9-7-18)21-14(17-10)11-4-2-3-5-12(11)16/h2-5H,6-9H2,1H3

InChI Key

SOLPYEQZKFVNAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)N3CCSCC3

Origin of Product

United States

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